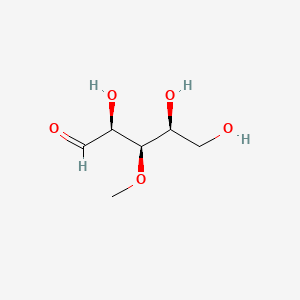
3-O-Methyl-L-xylose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Methyl-L-xylose is a natural product found in Myxococcus fulvus with data available.
Wissenschaftliche Forschungsanwendungen
Lipopolysaccharide Component in Bacteria
3-O-Methyl-L-xylose has been isolated from whole cells of Pseudomonas maltophilia, identified as a component of lipopolysaccharide (LPS). It is involved in the structure of LPS along with other sugars like L-rhamnose and L-xylose, released by mild acid hydrolysis from the LPS (Brown, Neal, & Wilkinson, 1977). Similar findings have been reported in Rhodopseudomonas viridis and other gram-negative bacteria, highlighting the role of 3-O-Methyl-L-xylose in bacterial structures (Weckesser, Rosenfelder, Mayer, & Lüderitz, 1971).
Enzymatic Catalysis and Sugar Conversion
Studies on xylose isomerase, an enzyme catalyzing the interconversion between glucose and fructose, have revealed interactions with substrates like 3-O-methyl-D-glucose. These interactions provide insights into enzyme-substrate dynamics and the role of metal cofactors in catalysis, which is crucial for understanding biochemical processes and developing biotechnological applications (Lavie, Allen, Petsko, & Ringe, 1994).
Glycoprotein Constituent in Organisms
Research has identified 3-O-Methyl sugars like 3-O-Methylgalactose and 3-O-Methylmannose as constituents of glycoproteins in various organisms, such as pulmonate gastropod haemocyanins. This discovery adds to the understanding of the complex sugar structures in biological molecules (Hall, Wood, Kamberling, Gerwig, & Vliegenthart, 1977).
Biofuel and Biopolymer Production
In the context of biofuel and biopolymer production, xylose is a key component. Research on metabolic engineering in organisms like Corynebacterium glutamicum and Escherichia coli has shown the potential of xylose utilization for producing value-added chemicals like 3-hydroxypropionic acid and poly(lactate-co-3-hydroxybutyrate). These findings have significant implications for sustainable production of biofuels and biopolymers from lignocellulosic biomass (Chen et al., 2017).
Eigenschaften
CAS-Nummer |
36414-45-6 |
|---|---|
Produktname |
3-O-Methyl-L-xylose |
Molekularformel |
C6H12O5 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(2S,3R,4S)-2,4,5-trihydroxy-3-methoxypentanal |
InChI |
InChI=1S/C6H12O5/c1-11-6(4(9)2-7)5(10)3-8/h2,4-6,8-10H,3H2,1H3/t4-,5+,6+/m1/s1 |
InChI-Schlüssel |
JNAZNWGFTWHNTH-SRQIZXRXSA-N |
Isomerische SMILES |
CO[C@H]([C@H](CO)O)[C@@H](C=O)O |
SMILES |
COC(C(CO)O)C(C=O)O |
Kanonische SMILES |
COC(C(CO)O)C(C=O)O |
Synonyme |
3-methylxylose 3-O-methyl-L-xylose 3-O-methylxylose |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




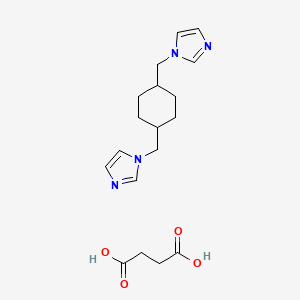
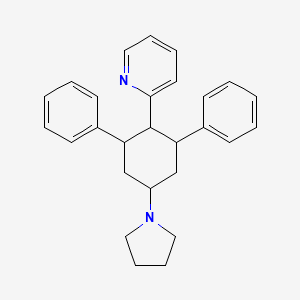
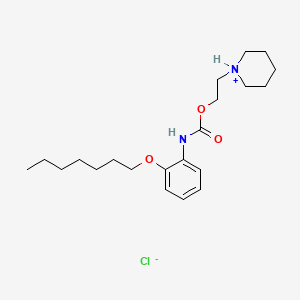
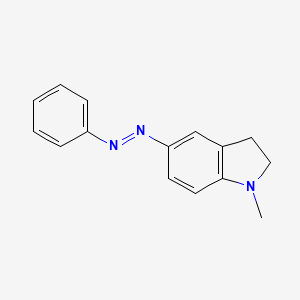
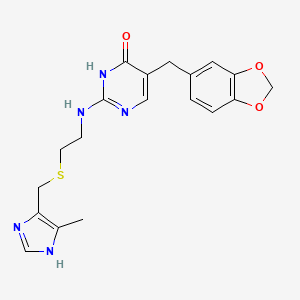

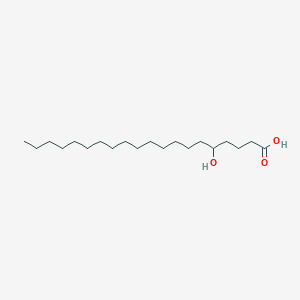
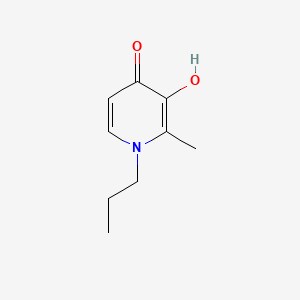
![5-Fluoro-4-hydroxy-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1206823.png)
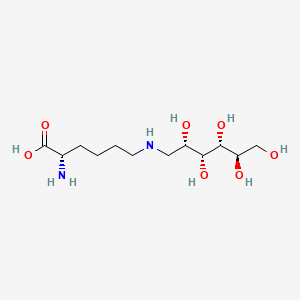
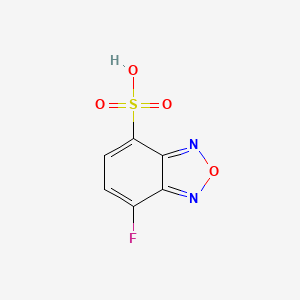
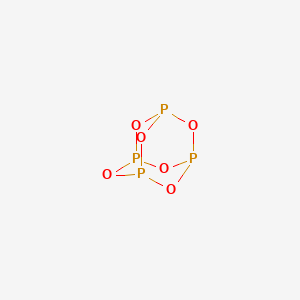
![1-[(2,4-Dichlorophenyl)methoxy]benzotriazole](/img/structure/B1206830.png)